molecular formula C11H10F3NO2 B11744635 1,1,1-Trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one

1,1,1-Trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one

Cat. No.: B11744635
M. Wt: 245.20 g/mol
InChI Key: QHESDHPBOHGDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one is a chemical compound with the molecular formula C11H10F3NO2 It is characterized by the presence of trifluoromethyl and hydroxyphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one typically involves the reaction of 2-hydroxyaniline with 1,1,1-trifluoro-3-buten-2-one under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the reaction. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The trifluoromethyl group and hydroxyphenyl moiety play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-[(2-hydroxyphenyl)amino]pent-3-en-2-one is unique due to the presence of both trifluoromethyl and hydroxyphenyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

1,1,1-trifluoro-4-(2-hydroxyanilino)pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c1-7(6-10(17)11(12,13)14)15-8-4-2-3-5-9(8)16/h2-6,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHESDHPBOHGDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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